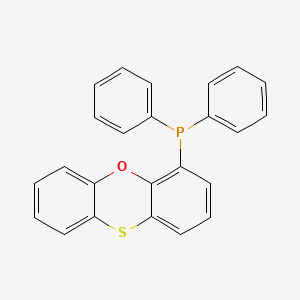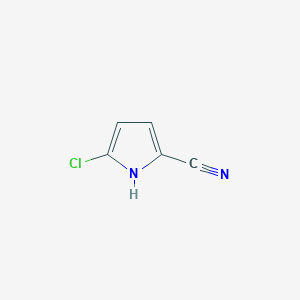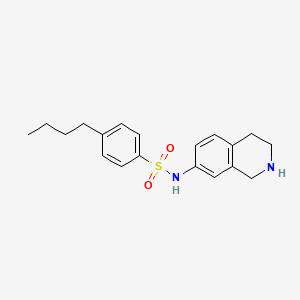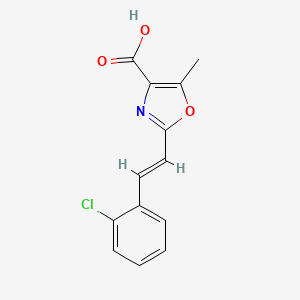
N-Ethyl-N-(2-hydroxyethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is one of Good’s buffers and has a pKa of 8.35 at 20°C . Bicine is known for its zwitterionic nature, meaning it contains both positive and negative charges, which makes it an effective buffer in biochemical and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicine is synthesized by the reaction of glycine with ethylene oxide, followed by hydrolysis of the resultant lactone . The reaction typically involves:
Reaction of Glycine with Ethylene Oxide: This step forms a lactone intermediate.
Hydrolysis of Lactone: The lactone is then hydrolyzed to produce bicine.
Industrial Production Methods
Industrial production of bicine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled addition of ethylene oxide to glycine under specific temperature and pressure conditions, followed by hydrolysis and purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicine undergoes various chemical reactions, including:
Oxidation: Bicine can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Bicine can participate in substitution reactions, particularly nucleophilic substitution due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of bicine.
Reduction: Reduced forms of bicine, though less common.
Substitution: Substituted bicine derivatives with various functional groups.
Applications De Recherche Scientifique
Bicine is extensively used in scientific research due to its buffering capacity. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in electrophoresis and chromatography as a buffering agent.
Medicine: Utilized in biochemical assays and diagnostic tests.
Industry: Applied in the formulation of pharmaceuticals and cosmetics
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricine: Another Good’s buffer with similar buffering capacity but different pKa.
HEPES: A widely used buffer in biological research with a different pKa and buffering range.
MOPS: Another buffering agent with distinct chemical properties and applications.
Uniqueness of Bicine
Bicine is unique due to its specific pKa value, making it suitable for buffering at slightly alkaline pH levels. Its zwitterionic nature and stability under various conditions make it a preferred choice in many biochemical and industrial applications .
Propriétés
| 67992-28-3 | |
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-[ethyl(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-7(3-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10) |
Clé InChI |
RNZUROKSTGEIMY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)

![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)





![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)


